Methyl dibutylphosphinate

Description

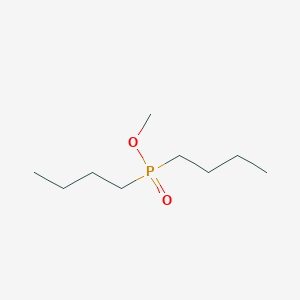

Structure

3D Structure

Properties

CAS No. |

7163-67-9 |

|---|---|

Molecular Formula |

C9H21O2P |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

1-[butyl(methoxy)phosphoryl]butane |

InChI |

InChI=1S/C9H21O2P/c1-4-6-8-12(10,11-3)9-7-5-2/h4-9H2,1-3H3 |

InChI Key |

MOKNNLQTEKLAGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCP(=O)(CCCC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Dibutylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl dibutylphosphinate, a valuable organophosphorus compound with applications in various fields of chemical research and development. This document details a probable synthetic route, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of the final product.

Synthesis of this compound

The most straightforward and widely applicable method for the synthesis of this compound is the direct esterification of dibutylphosphinic acid with methanol. This reaction is typically acid-catalyzed and proceeds with high efficiency.

The synthesis proceeds via a Fischer-Speier esterification mechanism, wherein the carboxylic acid is protonated by a strong acid catalyst, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Dibutylphosphinic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

To a solution of dibutylphosphinic acid (1 equivalent) in toluene, add an excess of anhydrous methanol (5-10 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture while stirring.

-

Heat the mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| Dibutylphosphinic acid | 1.0 eq |

| Methanol | 5.0 eq |

| Sulfuric Acid | 0.05 eq |

| Reaction Conditions | |

| Temperature | Reflux (65-70 °C) |

| Time | 4-6 hours |

| Product | |

| Expected Yield | 85-95% |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following data is predicted based on the analysis of analogous compounds, such as dibutyl methylphosphonate.

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

The following tables summarize the expected spectroscopic data for this compound based on known data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | Doublet | 3H | O-CH₃ |

| ~1.5-1.7 | Multiplet | 8H | P-CH₂-CH₂ -CH₂-CH₃ |

| ~1.3-1.5 | Multiplet | 8H | P-CH₂-CH₂-CH₂ -CH₃ |

| ~0.90 | Triplet | 6H | P-CH₂-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~50 | O-CH₃ |

| ~30-35 | P-CH₂ |

| ~25-30 | P-CH₂-C H₂ |

| ~20-25 | P-CH₂-CH₂-C H₂ |

| ~13 | P-CH₂-CH₂-CH₂-C H₃ |

Table 3: Predicted ³¹P NMR Data (CDCl₃)

| Chemical Shift (δ, ppm) |

| ~+40 to +50 |

Table 4: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2960-2870 | C-H stretch (alkyl) |

| ~1250 | P=O stretch |

| ~1030 | P-O-C stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Assignment |

| [M]+ | Molecular Ion |

| [M-OCH₃]+ | Loss of methoxy group |

| [M-C₄H₉]+ | Loss of butyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra should be recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples should be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ³¹P NMR, an external standard of 85% H₃PO₄ can be used.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum can be obtained using a FT-IR spectrometer. The sample can be analyzed as a neat thin film between NaCl or KBr plates.

Mass Spectrometry (MS): Mass spectral data can be acquired using a GC-MS system with an electron ionization (EI) source. The sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, is injected into the GC, and the resulting mass spectrum of the eluted peak corresponding to the product is analyzed.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed esterification of dibutylphosphinic acid is a robust and efficient method for its preparation. The provided spectroscopic data, based on analogous compounds, offers a reliable reference for the structural confirmation of the synthesized product. Researchers and scientists can utilize this guide as a foundational resource for the preparation and analysis of this compound in their respective fields of study.

Physical and chemical properties of methyl dibutylphosphinate

An In-depth Technical Guide to Methyl Dibutylphosphinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for this compound. Therefore, some information presented in this guide, particularly physical properties and spectral data, is estimated based on closely related dialkylphosphinate compounds.

Introduction

This compound, with the chemical formula (C₄H₉)₂P(=O)OCH₃, is an organophosphorus compound belonging to the phosphinate class of esters. Phosphinates are characterized by two direct carbon-phosphorus bonds and one phosphorus-oxygen ester linkage. This structural motif imparts unique chemical and physical properties that are of interest in various fields, including organic synthesis, materials science, and medicinal chemistry. This technical guide provides a comprehensive overview of the known and estimated physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its expected spectral characteristics.

Physical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₉H₂₁O₂P | - |

| Molecular Weight | 192.24 g/mol | - |

| Appearance | Colorless liquid | Based on similar phosphinate esters. |

| Boiling Point | 200 - 230 °C | Estimated based on dialkylphosphinates of similar molecular weight. |

| Density | 0.95 - 1.05 g/mL | Estimated based on other liquid phosphinates. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Limited solubility in water. | General solubility trend for phosphinate esters.[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the phosphinyl group (P=O) and the ester linkage.

Hydrolysis

Phosphinate esters can be hydrolyzed to their corresponding phosphinic acids under both acidic and basic conditions.[2][3][4][5] The hydrolysis of this compound would yield dibutylphosphinic acid and methanol.

-

Acid-Catalyzed Hydrolysis: Typically carried out by heating with a strong acid such as hydrochloric acid. The reaction proceeds via nucleophilic attack of water on the phosphorus atom.[2]

-

Base-Catalyzed Hydrolysis: Can be achieved using a strong base like sodium hydroxide. This method is often faster than acid-catalyzed hydrolysis.

Oxidation

The phosphorus center in this compound is in the +3 oxidation state and can be oxidized. However, the P=O bond is already present, making it relatively stable to further oxidation under normal conditions. Strong oxidizing agents may lead to degradation of the molecule.

Reduction

Reduction of the phosphinyl group is possible but typically requires strong reducing agents.

Experimental Protocols

The synthesis of dialkylphosphinates is often achieved through the reaction of a Grignard reagent with an appropriate phosphorus-containing electrophile.[6][7][8]

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via a Grignard reaction.

Materials:

-

Dibutylphosphinic chloride

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Magnesium turnings

-

1-Bromobutane

-

Iodine (crystal)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Butylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate spontaneously, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Dibutylphosphinic Chloride:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of dibutylphosphinic chloride in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Esterification:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add a solution of sodium methoxide in anhydrous methanol.

-

Stir the mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Workflow for Synthesis and Purification

Spectral Data

Specific spectral data for this compound is not available. The following are expected characteristics based on analogous compounds.

¹H NMR Spectroscopy

-

-OCH₃ group: A doublet is expected around 3.5-3.8 ppm due to coupling with the phosphorus atom (³JHP ≈ 10-15 Hz).

-

-CH₂-P groups: A multiplet is expected in the range of 1.4-1.8 ppm.

-

-CH₂-CH₂-CH₃ groups: Multiplets are expected between 1.2-1.6 ppm.

-

-CH₃ groups: A triplet is expected around 0.9 ppm.

¹³C NMR Spectroscopy

-

-OCH₃ group: A doublet is expected around 50-55 ppm with a ²JCP coupling constant.

-

-CH₂-P groups: A doublet is expected around 25-35 ppm with a ¹JCP coupling constant.

-

Alkyl chain carbons: Signals are expected in the range of 13-30 ppm.

³¹P NMR Spectroscopy

-

A single resonance is expected in the range of +40 to +60 ppm (relative to 85% H₃PO₄), which is characteristic for phosphinates.[9]

Infrared (IR) Spectroscopy

-

P=O stretch: A strong absorption band is expected in the region of 1175-1250 cm⁻¹.[10]

-

P-O-C stretch: A strong absorption is expected around 1020-1050 cm⁻¹.

-

C-H stretches: Absorptions are expected in the 2850-2960 cm⁻¹ region.

Conclusion

This compound is a member of the phosphinate family of organophosphorus compounds. While specific experimental data for this molecule is limited, its physical and chemical properties can be reasonably estimated from known trends within this class of compounds. Its synthesis can be achieved through established organometallic routes, and its reactivity is primarily centered around the hydrolysis of the ester linkage. The provided guide serves as a valuable resource for researchers and professionals by consolidating the expected properties and providing a practical synthetic protocol for this compound. Further experimental investigation is warranted to fully characterize this compound.

References

- 1. Crossmark [crossmark.crossref.org]

- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]

- 8. CN103896981B - A kind of preparation method of dialkylphosphinic salts - Google Patents [patents.google.com]

- 9. Practical Synthesis of Phosphinic Dipeptides by Tandem Esterification of Aminophosphinic and Acrylic Acids under Silylating Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actachemscand.org [actachemscand.org]

An In-depth Technical Guide to the Predicted Spectroscopic Data of Methyl Dibutylphosphinate

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for methyl dibutylphosphinate. It is intended for researchers, scientists, and professionals in drug development who require an understanding of the expected spectral characteristics of this compound. The guide includes detailed tables of predicted data, generalized experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from the known spectral properties of similar organophosphorus compounds, including dibutyl phosphite and various alkyl phosphinates.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~3.9 - 4.1 | Multiplet | O-CH ₂-CH₂-CH₂-CH₃ | |

| ~1.6 - 1.8 | Multiplet | O-CH₂-CH ₂-CH₂-CH₃ | |

| ~1.3 - 1.5 | Sextet | O-CH₂-CH₂-CH ₂-CH₃ | |

| ~1.4 - 1.6 | Doublet | JP-H ≈ 14-16 Hz | P-CH ₃ |

| ~0.9 | Triplet | JH-H ≈ 7 Hz | O-CH₂-CH₂-CH₂-CH ₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) | Assignment |

| ~65 - 67 | JP-C ≈ 6-8 Hz | O -CH₂-CH₂-CH₂-CH₃ |

| ~32 - 34 | JP-C ≈ 4-6 Hz | O-CH₂-C H₂-CH₂-CH₃ |

| ~18 - 20 | O-CH₂-CH₂-C H₂-CH₃ | |

| ~13 - 15 | JP-C ≈ 125-135 Hz | P -CH₃ |

| ~13 - 14 | O-CH₂-CH₂-CH₂-C H₃ |

Table 3: Predicted ³¹P NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity |

| ~30 - 40 | Singlet (proton decoupled) |

Table 4: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960, 2930, 2870 | Strong | C-H stretching (alkyl) |

| ~1465 | Medium | C-H bending (alkyl) |

| ~1230 - 1260 | Strong | P=O stretching |

| ~1020 - 1060 | Strong | P-O-C stretching |

Table 5: Predicted Mass Spectrometry (Electron Ionization) Fragmentation for this compound

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 137 | [M - C₄H₉]⁺ |

| 121 | [M - OC₄H₉]⁺ |

| 97 | [HP(O)OCH₃]⁺ |

| 79 | [P(O)OCH₃]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample like this compound. Instrument parameters should be optimized for the specific instrument being used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with an exponential window function and Fourier transform. Phase and baseline correct the spectrum.

-

-

¹³C NMR:

-

Acquire the spectrum on the same spectrometer.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Utilize proton decoupling to simplify the spectrum.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

³¹P NMR:

-

Acquire the spectrum on a spectrometer equipped with a phosphorus probe.

-

Typical parameters: spectral width of 100-200 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a suitable number of scans.

-

Use an external standard, such as 85% H₃PO₄, for chemical shift referencing.

-

Proton decoupling is typically employed.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the clean salt plates.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method for a liquid, such as direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound.

Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure confirmation.

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Methyl Dibutylphosphinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of methyl dibutylphosphinate. While specific experimental data for this exact compound is limited in publicly available literature, this document extrapolates from the well-understood behavior of analogous alkyl phosphinates and other organophosphorus esters to predict its thermal properties and decomposition pathways. The guide details the experimental protocols used to assess thermal stability and outlines the expected chemical transformations.

Introduction to this compound and its Thermal Stability

This compound is an organophosphorus compound with a central phosphorus atom double-bonded to one oxygen atom, single-bonded to a methoxy group, and also single-bonded to two butyl groups. The thermal stability of such compounds is a critical parameter in various applications, including in the synthesis of pharmaceuticals, as flame retardants, and as ligands in catalysis. Understanding the temperatures at which decomposition occurs and the nature of the degradation products is essential for safe handling, storage, and application.

Generally, phosphinates exhibit higher thermal stability compared to phosphates. The decomposition of alkyl phosphinates typically proceeds through the elimination of a phosphorus acid and the corresponding alkene. This process is influenced by the nature of the alkyl groups attached to the phosphorus and oxygen atoms.

Predicted Thermal Decomposition Data

| Compound | Tonset (°C) | Tmax (°C) | Residue at 600°C (%) | Reference Compound(s) For Comparison |

| Isosorbide bis-(diethylphosphate) | ~260 | - | ~13 | Alkyl Phosphate |

| Isosorbide bis-(diphenylphosphate) | 289 | - | ~24 | Aryl Phosphate |

| Isosorbide bis-(phenylphosphonate) | 323 | - | ~12 | Phosphonate |

| Isosorbide bis-(phenylphosphinate) | 338 | - | ~2 | Phosphinate |

| Di-n-butyl ethylphosphonate | Reflux | - | - | Dialkyl Alkylphosphonate |

Note: The data presented are for comparative purposes and are derived from studies on analogous compounds. Tonset represents the onset temperature of decomposition, and Tmax is the temperature of the maximum rate of weight loss.

Experimental Protocols for Assessing Thermal Stability

The thermal stability and decomposition of organophosphorus compounds like this compound are investigated using a suite of analytical techniques.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in a high-purity alumina or platinum crucible.

-

The crucible is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage weight loss against temperature, from which the onset of decomposition and the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve) can be determined.

-

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions as a function of temperature. This can detect endothermic (melting, boiling, decomposition) and exothermic (crystallization, some decomposition processes) events.

-

Methodology:

-

A small, weighed sample is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are heated in the DSC instrument at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The DSC thermogram plots heat flow versus temperature, revealing thermal events like melting and decomposition.

-

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile products formed during the thermal decomposition of the compound.

-

Methodology:

-

A microgram-scale sample is placed in a pyrolysis unit connected to a gas chromatograph-mass spectrometer.

-

The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

The separated components then enter the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra allow for the identification of the individual decomposition products.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the typical workflow for the comprehensive thermal analysis of this compound.

4.2. Predicted Decomposition Pathway

Based on the established mechanisms for the pyrolysis of alkyl phosphinates, the primary decomposition pathway for this compound is expected to be a concerted, non-radical elimination reaction.

Discussion of Decomposition Mechanism

The thermal decomposition of alkyl phosphinates with a β-hydrogen on the alkyl group of the ester moiety is believed to proceed through a six-membered cyclic transition state. In the case of this compound, this is not possible for the methyl group. However, one of the butyl groups attached directly to the phosphorus atom can undergo elimination with a hydrogen from the other butyl group, although this is less common. The more likely primary decomposition route involves the cleavage of the P-O-C bond, which is generally the weaker bond.

For analogous compounds with larger alkyl ester groups, the decomposition typically involves a β-hydrogen elimination to form an alkene and a phosphinic acid. Given the structure of this compound, other decomposition pathways may also occur at higher temperatures, including radical mechanisms leading to the formation of various smaller hydrocarbon fragments and phosphorus-containing species. The exact product distribution would be dependent on the specific decomposition conditions, such as temperature, pressure, and the presence of oxygen.

Conclusion

While specific experimental data on the thermal stability of this compound is scarce, a robust understanding of its behavior can be inferred from the extensive research on related organophosphorus compounds. It is anticipated that this compound possesses relatively high thermal stability, with decomposition likely initiating at temperatures above 300°C. The primary decomposition products are expected to be dibutylphosphinic acid and butene, formed via a concerted elimination reaction. For precise quantitative data, experimental analysis using TGA, DSC, and Py-GC-MS is recommended. The methodologies and expected outcomes described in this guide provide a solid foundation for researchers and professionals working with this and similar organophosphorus compounds.

An In-Depth Technical Guide to Dibutyl Methylphosphonate for Researchers and Drug Development Professionals

An examination of the commercial availability, synthesis, and applications of dibutyl methylphosphonate, a versatile organophosphorus compound with potential in medicinal chemistry.

This technical guide provides a comprehensive overview of dibutyl methylphosphonate (CAS No. 2404-73-1), also referred to as methylphosphonic acid dibutyl ester. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's commercial landscape, methods of synthesis, and its emerging role in pharmaceutical research, particularly as a phosphate bioisostere.

Commercial Availability and Suppliers

Dibutyl methylphosphonate is commercially available from a number of chemical suppliers specializing in research and development quantities. While the compound may sometimes be listed under its alternative name, methyl dibutylphosphinate, the CAS number 2404-73-1 provides a definitive identifier for procurement. Key suppliers include BOC Sciences, Santa Cruz Biotechnology, and Epsilon Chimie. Availability typically ranges from gram to kilogram scales, with purities generally offered at 95% or higher. For specific applications requiring stringent quality control, researchers are advised to request a certificate of analysis from the supplier to ascertain the purity and impurity profile.

Below is a summary of typical product specifications from commercial suppliers:

| Property | Value |

| CAS Number | 2404-73-1 |

| Molecular Formula | C9H21O3P |

| Molecular Weight | 208.24 g/mol |

| Appearance | Colorless liquid |

| Purity | ≥95% to >98% (supplier dependent) |

| Density | ~0.973 g/cm³ at 25 °C |

| Boiling Point | 264.5 °C at 760 mmHg |

| InChI Key | NPNBLTJGRBYCJB-UHFFFAOYSA-N |

Experimental Protocols for Synthesis

The synthesis of dibutyl methylphosphonate can be achieved through several established methods in organophosphorus chemistry. The two primary routes are the Michaelis-Arbuzov reaction and the reaction of methylphosphonyl dichloride with butanol.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a widely used method for the formation of carbon-phosphorus bonds. In the case of dibutyl methylphosphonate, this involves the reaction of tributyl phosphite with a methyl halide, typically methyl iodide.

Detailed Methodology:

-

Reaction Setup: A reaction flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with tributyl phosphite. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Methyl Iodide: Methyl iodide is added dropwise to the stirred tributyl phosphite at room temperature.

-

Reaction Progression: An exothermic reaction is typically observed. The reaction mixture is then heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift from the phosphite peak to the phosphonate peak.

-

Work-up and Purification: Upon completion, the excess methyl iodide and the butyl iodide byproduct are removed by distillation. The resulting crude dibutyl methylphosphonate is then purified by vacuum distillation.

Reaction of Methylphosphonyl Dichloride with Butanol

An alternative synthetic route involves the reaction of methylphosphonyl dichloride with n-butanol in the presence of a base to neutralize the hydrochloric acid byproduct.

Detailed Methodology:

-

Reaction Setup: A solution of n-butanol and a suitable base (e.g., pyridine or triethylamine) in an anhydrous, inert solvent (e.g., diethyl ether or toluene) is prepared in a reaction flask cooled in an ice bath.

-

Addition of Methylphosphonyl Dichloride: Methylphosphonyl dichloride is added dropwise to the cooled solution with vigorous stirring.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The resulting salt byproduct is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure, and the crude dibutyl methylphosphonate is purified by vacuum distillation.

Applications in Drug Development

Phosphonates are recognized in medicinal chemistry as effective bioisosteres of phosphates. The replacement of a labile P-O bond with a more stable P-C bond in phosphonates can lead to improved metabolic stability of drug candidates. While specific examples of dibutyl methylphosphonate in late-stage drug development are not widely documented, its utility lies in its role as a versatile building block for the synthesis of more complex phosphonate-containing molecules.

The phosphonate moiety can mimic the transition state of enzymatic reactions involving phosphate groups, making phosphonate derivatives potent enzyme inhibitors. Phosphonates have been successfully incorporated into antiviral drugs, such as tenofovir, and bisphosphonates are a class of drugs used to treat osteoporosis.

The dibutyl ester groups in dibutyl methylphosphonate can serve as protecting groups for the phosphonic acid moiety during synthetic transformations. These butyl groups can be subsequently removed under acidic or basic conditions to unmask the phosphonic acid, which is often the desired functional group for biological activity and interaction with target proteins.

Spectroscopic Data

Characterization of dibutyl methylphosphonate is typically performed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups (triplets and multiplets for the CH₃ and CH₂ groups) and a doublet for the methyl group attached to the phosphorus atom due to P-H coupling.

-

¹³C NMR: The carbon NMR spectrum will show corresponding signals for the butyl and methyl carbons, with C-P coupling observed for the carbons adjacent to the phosphorus atom.

-

³¹P NMR: The phosphorus-31 NMR spectrum will exhibit a single resonance characteristic of a phosphonate ester.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]

-

Infrared Spectroscopy: The IR spectrum will display a strong absorption band for the P=O stretching vibration.[2]

For researchers requiring detailed spectroscopic data, the NIST Chemistry WebBook provides access to mass and IR spectra for dibutyl methanephosphonate.[3]

Conclusion

Dibutyl methylphosphonate is a commercially accessible organophosphorus compound with straightforward synthetic routes. Its primary value to the drug development community lies in its potential as a synthetic intermediate for the introduction of the phosphonate moiety into bioactive molecules. The stability of the phosphonate group compared to the phosphate group makes it an attractive feature in the design of enzyme inhibitors and other therapeutic agents with improved pharmacokinetic profiles. Further research into the incorporation of dibutyl methylphosphonate into novel drug candidates is a promising area of investigation.

References

Unveiling the Reactive Core of Methyl Dibutylphosphinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key reactive sites of the methyl dibutylphosphinate molecule, a compound of interest in various chemical and pharmaceutical applications. By understanding its fundamental reactivity, researchers can better harness its potential in the synthesis of novel compounds and the development of new therapeutic agents. This document provides a comprehensive overview of the molecule's structure, its primary reaction pathways, and detailed experimental protocols for studying its chemical behavior.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₉H₂₁O₂P, possesses a central phosphorus (V) atom double-bonded to an oxygen atom (phosphoryl group), single-bonded to a methoxy group (-OCH₃), and single-bonded to two butyl chains (-C₄H₉). The phosphorus atom is the electrophilic center of the molecule, making it susceptible to nucleophilic attack. The lone pair electrons on the phosphoryl oxygen and the methoxy oxygen can participate in resonance, influencing the overall electron distribution and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound (and related compounds)

| Property | Value | Source |

| Molecular Formula | C₉H₂₁O₂P | N/A |

| Molecular Weight | 192.24 g/mol | N/A |

| CAS Number | Not readily available | N/A |

| Boiling Point | Estimated to be similar to related phosphinates | N/A |

| Solubility | Expected to be soluble in organic solvents | N/A |

Note: Specific experimental data for this compound is limited in publicly available literature. The data presented is a combination of theoretical values and data from analogous compounds.

Key Reactive Sites and Signaling Pathways

The primary reactive sites on the this compound molecule are centered around the phosphorus atom and the adjacent oxygen atoms. The following diagram illustrates the key reactive centers and the logical flow for predicting its reactivity.

Caption: Key reactive sites and major reaction pathways of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to probe the reactivity of this compound. These protocols are based on established procedures for analogous organophosphorus compounds and can be adapted for the specific target molecule.

Acid-Catalyzed Hydrolysis

Hydrolysis of phosphinates cleaves the P-O-C bond to yield the corresponding phosphinic acid and an alcohol.[1][2] This reaction is a fundamental probe of the reactivity at the phosphorus center.

Objective: To determine the rate and products of acid-catalyzed hydrolysis of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl), concentrated and various dilutions

-

Dioxane (or other suitable co-solvent)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

pH meter

-

NMR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Prepare a solution of this compound in a dioxane-water mixture to ensure homogeneity.

-

Add a known concentration of hydrochloric acid to the solution.

-

Heat the reaction mixture to a constant temperature (e.g., 60-80 °C) under reflux with constant stirring.

-

Withdraw aliquots at regular time intervals.

-

Quench the reaction by neutralizing the aliquot with a suitable base (e.g., NaHCO₃).

-

Analyze the composition of the aliquots using ³¹P NMR spectroscopy to monitor the disappearance of the starting material and the appearance of dibutylphosphinic acid.

-

GC-MS can be used to identify and quantify the methanol produced.

-

Determine the reaction kinetics by plotting the concentration of the reactant versus time.

Expected Outcome: The hydrolysis is expected to follow pseudo-first-order kinetics. The primary products will be dibutylphosphinic acid and methanol. The rate of hydrolysis will depend on the acid concentration and temperature.

Base-Promoted Hydrolysis

Alkaline hydrolysis of phosphinates also leads to the formation of the phosphinic acid salt and an alcohol. This reaction is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Objective: To investigate the products and relative rate of base-promoted hydrolysis.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution of known concentration

-

Ethanol (or other suitable solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

TLC plates and developing chamber

-

NMR spectrometer

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a stoichiometric excess of aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with stirring for a specified period (e.g., 2-4 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a strong acid (e.g., HCl) to protonate the phosphinate salt.

-

Extract the product (dibutylphosphinic acid) with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Characterize the product using NMR spectroscopy.

Expected Outcome: The reaction will yield sodium dibutylphosphinate, which upon acidification gives dibutylphosphinic acid. The reaction is expected to go to completion.

Nucleophilic Substitution at the Phosphorus Center

The phosphorus atom in this compound is susceptible to attack by strong nucleophiles, leading to the displacement of the methoxy group.

Objective: To demonstrate the feasibility of nucleophilic substitution and synthesize a new phosphinate derivative.

Materials:

-

This compound

-

A strong nucleophile (e.g., an organolithium reagent like phenyllithium or a Grignard reagent like ethylmagnesium bromide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk line or glovebox for handling air-sensitive reagents

-

Dry ice/acetone bath

-

Separatory funnel

-

NMR spectrometer

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous THF in a Schlenk flask.

-

Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

Slowly add the organometallic nucleophile (e.g., phenyllithium in cyclohexane/ether) to the stirred solution.

-

Allow the reaction to proceed at low temperature for a set time, then slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Characterize the resulting phosphine oxide (e.g., dibutyl(phenyl)phosphine oxide) by NMR spectroscopy.

Expected Outcome: Successful substitution of the methoxy group by the nucleophile to form a new P-C bond, resulting in a tertiary phosphine oxide.

Reactivity with Electrophiles and Oxidizing Agents

While the phosphorus center is electrophilic, the phosphoryl oxygen is nucleophilic and can react with strong electrophiles. The phosphorus atom can also be oxidized to a higher oxidation state, although it is already in the +5 state in phosphinates. More relevant is the potential for oxidation of the butyl chains, though this is less specific to the phosphinate functionality.

Reactions with strong oxidizing agents under harsh conditions could lead to cleavage of the P-C bonds, but these are generally not considered key reactive pathways under normal laboratory conditions.

Data Presentation

Table 2: Summary of Key Reactions and Expected Products

| Reaction Type | Reagents | Key Reactive Site | Expected Major Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Phosphorus (V) center | Dibutylphosphinic acid, Methanol |

| Base-Promoted Hydrolysis | OH⁻ | Phosphorus (V) center | Dibutylphosphinate salt, Methanol |

| Nucleophilic Substitution | R-Li or R-MgX | Phosphorus (V) center | Dibutyl(R)phosphine oxide, LiOCH₃/Mg(OCH₃)X |

| Electrophilic Attack | Strong Electrophile (e.g., R₃SiCl) | Phosphoryl Oxygen | O-silylated phosphinate |

Conclusion

The reactivity of this compound is primarily dictated by the electrophilic nature of the pentavalent phosphorus atom and the nucleophilicity of the phosphoryl oxygen. The key reactive pathways include hydrolysis under both acidic and basic conditions to yield dibutylphosphinic acid, and nucleophilic substitution at the phosphorus center, which allows for the formation of new P-C bonds and the synthesis of diverse tertiary phosphine oxides. A thorough understanding of these reactive sites and pathways, facilitated by the experimental protocols outlined in this guide, is essential for the effective utilization of this compound in synthetic chemistry and drug development. Further research is warranted to obtain specific quantitative data for this particular molecule to build a more complete reactivity profile.

References

Theoretical Studies on the Electronic Structure of Methyl Dibutylphosphinate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the standard theoretical methodologies for investigating the electronic structure of methyl dibutylphosphinate. In the absence of specific published experimental or theoretical data for this molecule, this document outlines a robust computational workflow based on established quantum chemical methods successfully applied to analogous organophosphorus compounds. It details the procedural steps, from molecular geometry optimization to the analysis of key electronic properties, and serves as a foundational resource for researchers seeking to model and understand the behavior of this compound at the molecular level. All data presented herein is illustrative, generated for the purpose of this guide to demonstrate expected outcomes from the proposed computational protocols.

Introduction

Organophosphorus compounds are a diverse class of molecules with significant applications ranging from agriculture to pharmacology. This compound, a phosphinic acid ester, possesses a characteristic P=O double bond and P-C bonds that govern its reactivity and interaction with biological systems. Understanding its electronic structure—the distribution and energy of its electrons—is fundamental to predicting its chemical behavior, stability, and potential as a therapeutic agent or to assess its toxicological profile.

Theoretical and computational chemistry offers powerful tools to elucidate these properties. Methods like Density Functional Theory (DFT) have proven effective in studying similar organophosphorus compounds, providing insights into their molecular orbitals, charge distributions, and reactivity descriptors. This guide details a best-practice computational protocol for the in-silico characterization of this compound.

Proposed Computational Workflow

A typical quantum chemical investigation involves a sequential process to ensure the accuracy and reliability of the results. The workflow begins with finding the most stable three-dimensional structure of the molecule and progresses to the calculation of its electronic properties.

Caption: A standard workflow for the theoretical analysis of a molecule's electronic structure.

Detailed Methodologies (Protocols)

The following protocols are recommended for a thorough theoretical study of this compound, based on successful applications in related organophosphorus chemistry research.

Geometry Optimization and Frequency Analysis

The initial and most critical step is to determine the molecule's most stable conformation (its ground state geometry).

-

Method: Density Functional Theory (DFT) is the recommended approach due to its balance of accuracy and computational efficiency. The B3LYP hybrid functional is a robust choice for a wide range of organic and organometallic systems.

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or 6-31G *, is suitable for the initial optimization. The inclusion of polarization functions (d) on heavy atoms is crucial for accurately describing the geometry around the phosphorus atom.

-

Procedure:

-

Construct an initial 3D model of this compound using molecular modeling software.

-

Perform a geometry optimization calculation without constraints. The goal is to find the coordinates where the net force on each atom is zero, corresponding to a stationary point on the potential energy surface.

-

Following optimization, a frequency calculation must be performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.

-

Calculation of Electronic Properties

Once the optimized geometry is confirmed, more accurate calculations are performed to derive the electronic properties.

-

Method: A single-point energy calculation is performed using the optimized coordinates. The same DFT functional (B3LYP) or a different one like PBE1PBE can be used.

-

Basis Set: A larger, more flexible basis set is employed for higher accuracy. A triple-zeta basis set like 6-311++G(d,p) is recommended. This set includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions on both heavy atoms (d) and hydrogen atoms (p).

-

Properties Derived:

-

Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Charge Distribution: Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule.

-

Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution from the perspective of an approaching reagent. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

-

Data Presentation (Hypothetical Results)

The quantitative data obtained from the proposed calculations should be summarized for clarity and comparative analysis. The following tables represent hypothetical but realistic results for this compound.

Table 1: Calculated Molecular Orbital Energies

| Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.258 | -7.02 |

| LUMO | -0.015 | -0.41 |

| HOMO-LUMO Gap | 0.243 | 6.61 |

Table 2: Selected Atomic Charges from NBO Analysis

| Atom | NBO Charge (e) |

| P1 | +1.45 |

| O(P=O) | -0.88 |

| O(P-O-C) | -0.65 |

| C(Methyl) | -0.21 |

| C(Butyl, alpha) | -0.15 |

Visualization of Electronic Structure Concepts

Visual models are essential for interpreting the relationships between molecular structure and electronic properties.

The Genesis of a Phosphorus Compound: A Historical and Technical Guide to Methyl Dibutylphosphinate

For researchers, scientists, and professionals in drug development, understanding the historical context and synthesis of foundational chemical compounds is paramount. This in-depth guide explores the discovery of methyl dibutylphosphinate, a member of the organophosphorus family, providing a detailed look at its synthesis, key experimental protocols, and the broader scientific landscape from which it emerged.

A Legacy of Organophosphorus Chemistry: The Mid-20th Century

The discovery of this compound is rooted in the broader exploration of organophosphorus chemistry that flourished in the mid-20th century. Building upon the foundational Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, chemists of this era systematically investigated the synthesis and properties of a vast array of phosphonates, phosphinates, and phosphine oxides. These compounds showed promise in a variety of applications, from industrial chemicals to potential therapeutic agents.

While a singular "discovery" paper for this compound is not readily apparent in publicly available records, its synthesis and characterization were documented in the scientific literature by the mid-1960s. A notable reference appears in the IUPAC-NIST Solubility Data Series, which cites a 1966 publication by A.V. Nikolaev and his colleagues. This work established some of the fundamental physicochemical properties of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through the esterification of dibutylphosphinic acid or, more commonly, through the reaction of a dibutylphosphinite with a methylating agent. A closely related precursor, dibutyl methylphosphonite, can be synthesized and then oxidized to form the target compound.

A modern synthetic approach to a key precursor, dibutyl methylphosphonite, is detailed in Chinese patent CN105131034A. This method provides a clear experimental workflow that is representative of the techniques used in organophosphorus chemistry.

Experimental Protocol: Synthesis of Dibutyl Methylphosphonite (Precursor to this compound)

Materials:

-

Dibutyl phosphonite chloride (21.2 g, 0.1 mol)

-

Tetrahydrofuran (THF) (40 mL)

-

Methylmagnesium chloride in THF (21%, 39.1 g, 0.11 mol)

-

Magnesium chloride solution (25%)

-

Hexadecyltributylammonium bromide (0.2 g)

Procedure:

-

Under a nitrogen atmosphere, dibutyl phosphonite chloride and tetrahydrofuran are added to a four-necked flask.

-

The mixture is stirred and cooled to -15°C.

-

A tetrahydrofuran solution of methylmagnesium chloride is added dropwise, maintaining the temperature between -10°C and -5°C. The reaction is monitored to ensure the consumption of the starting material.

-

After the reaction is complete, the temperature is controlled at -15°C to -20°C, and a 25% magnesium chloride solution along with hexadecyltributylammonium bromide is added, leading to the precipitation of solids.

-

The mixture is filtered, and the filtrate is subjected to distillation under reduced pressure.

-

The fraction collected at 70-80°C / 50 mmHg yields dibutyl methylphosphonite.

This precursor can then be oxidized to this compound, although the specific historical oxidation methods used by early researchers would require access to the original 1966 publication.

Quantitative Data and Characterization

The following tables summarize the key quantitative data available for this compound and its precursor, dibutyl methylphosphonite.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Density (d425) | 0.9501 g/cm³ | Nikolaev et al., 1966 |

| Refractive Index (nD25) | 1.4441 | Nikolaev et al., 1966 |

Table 2: Characterization Data for Dibutyl Methylphosphonite (Precursor)

| Parameter | Data | Source |

| Yield | 12.75 g | CN105131034A |

| Purity (GC) | 96% | CN105131034A |

| Boiling Point | 70-80°C / 50 mmHg | CN105131034A |

| 1H NMR (500Hz, CDCl3) | δ 0.95 (3H, t, J=7.5Hz), 1.38 (2H, m), 1.55 (3H, d, J=15.5Hz), 1.70 (2H, m), 4.05 (2H, J=7.0, J=63.5Hz), 7.22 (1H, d, J=538Hz) | CN105131034A |

Logical Relationships in Synthesis

The synthesis of this compound is logically dependent on the availability of key precursors. The following diagram illustrates the synthetic relationship.

Biological Activity and Future Directions

Currently, there is a lack of specific, publicly available data on the biological activity or involvement in signaling pathways of this compound. Organophosphorus compounds, as a class, exhibit a wide range of biological effects, from enzymatic inhibition to acting as nerve agents. However, without targeted studies on this specific molecule, its potential applications in drug development remain speculative.

Future research could focus on screening this compound for various biological activities, such as enzyme inhibition or receptor binding, which are relevant to drug discovery. Its structural similarity to other bioactive organophosphorus compounds might suggest potential avenues for investigation.

This guide provides a foundational understanding of the historical and chemical context of this compound. For researchers, this information serves as a starting point for further investigation into the properties and potential applications of this and related organophosphorus compounds.

Methodological & Application

Application Notes and Protocols: Methyl Dibutylphosphinate as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligand coordinated to the palladium center. Bulky and electron-rich phosphine ligands have proven to be particularly effective in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

This document provides detailed application notes and protocols for the use of phosphinate ligands, with a focus on providing a framework for evaluating and utilizing ligands such as methyl dibutylphosphinate in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While specific quantitative data for this compound is not extensively available in the current literature, the following sections provide representative protocols and data for analogous bulky phosphine ligands to serve as a comprehensive guide for researchers.

Ligand Profile: Phosphinates

Phosphinate ligands are a class of organophosphorus compounds that can be utilized in catalysis. Their electronic and steric properties can be tuned by varying the substituents on the phosphorus atom. The dibutylphosphinate moiety, for instance, provides steric bulk which can facilitate the formation of the active monoligated palladium species, believed to be a key intermediate in many cross-coupling catalytic cycles. The methyl ester group can influence the ligand's electronic properties and solubility.

Data Presentation: Performance of Analogous Bulky Phosphine Ligands

The following tables summarize representative quantitative data for well-established bulky phosphine ligands in various palladium-catalyzed cross-coupling reactions. This data serves as a benchmark for evaluating the performance of new ligands like this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| XPhos | Pd₂(dba)₃ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 | [1] |

| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 | [2] |

| RuPhos | Pd-G3 | K₃PO₄ | t-AmylOH | 100 | 16 | 92 | [3] |

| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | 91 | [4] |

Table 2: Heck Coupling of 4-Chlorotoluene with Styrene

| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 94 | [5] |

| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 12 | 90 | [6] |

| YPhos | [Pd(allyl)Cl]₂ | K₂CO₃ | Toluene | 110 | 1 | 99 | [7] |

| Imidazole-based SPO | Custom Pd Complex | K₂CO₃ | DMF | 120 | 12 | 95 | [8][9] |

Table 3: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 6 | 94 | [10] |

| RuPhos | [Pd(cinnamyl)Cl]₂ | LHMDS | Toluene | 100 | 1 | 99 | [3] |

| BrettPhos | Pd-G3 | K₃PO₄ | t-AmylOH | 100 | 18 | 96 | [11] |

| NIXANTPHOS | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 24 | 95 | [12] |

Experimental Protocols

The following are detailed, representative methodologies for key palladium-catalyzed cross-coupling reactions. These protocols, established for well-known bulky phosphine ligands, can be adapted for the evaluation of this compound.

Protocol 1: Synthesis of a Generic Palladium(II)-Phosphinate Precatalyst

The synthesis of a well-defined palladium precatalyst can offer advantages in terms of stability, handling, and reproducibility of catalytic activity.[13][14]

Materials:

-

Palladium(II) acetate [Pd(OAc)₂]

-

This compound (or other phosphinate ligand)

-

Toluene, anhydrous

-

Nitrogen or Argon gas supply

-

Schlenk flask and standard glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (1.0 equiv.).

-

Add anhydrous toluene to dissolve the palladium precursor.

-

In a separate flask, dissolve the phosphinate ligand (2.2 equiv.) in anhydrous toluene.

-

Slowly add the ligand solution to the stirring palladium solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by ³¹P NMR spectroscopy to confirm the formation of the complex.

-

Upon completion, the solvent can be removed under reduced pressure to yield the palladium-phosphinate precatalyst, which can be used without further purification or recrystallized from an appropriate solvent system.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is adapted from established procedures for bulky phosphine ligands and serves as a starting point for evaluating a new phosphinate ligand.[1][15]

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

-

This compound ligand (0.08 mmol, 8 mol%)

-

Potassium phosphate (K₃PO₄, 3.0 mmol)

-

1,4-Dioxane, anhydrous (5 mL)

-

Nitrogen or Argon gas supply

-

Schlenk tube or reaction vial

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, arylboronic acid, and K₃PO₄.

-

In a separate vial, prepare the catalyst solution by dissolving the palladium precursor and the this compound ligand in 1,4-dioxane.

-

Add the catalyst solution to the Schlenk tube containing the substrates and base.

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Heck Cross-Coupling of an Aryl Bromide

This protocol provides a general method for the Heck reaction, which can be optimized for a specific phosphinate ligand.[6]

Materials:

-

Aryl bromide (1.0 mmol)

-

Alkene (e.g., styrene, 1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

-

This compound ligand (0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

-

Nitrogen or Argon gas supply

-

Reaction flask with condenser

Procedure:

-

To a dry reaction flask equipped with a condenser and under an inert atmosphere, add Pd(OAc)₂, the this compound ligand, and K₂CO₃.

-

Add the aryl bromide and anhydrous DMF.

-

Add the alkene to the reaction mixture.

-

Heat the mixture to 120 °C and stir for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 4: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is based on established methods for the amination of aryl chlorides using bulky phosphine ligands.[10][16]

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)

-

This compound ligand (0.03 mmol, 3 mol%)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 mmol)

-

Toluene, anhydrous (5 mL)

-

Nitrogen or Argon gas supply

-

Glovebox or Schlenk line

Procedure:

-

Inside a glovebox or under a strong flow of inert gas, charge a Schlenk tube with Pd(dba)₂, the this compound ligand, and NaOt-Bu.

-

Add the aryl chloride and toluene.

-

Add the amine to the mixture.

-

Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours.

-

Monitor the reaction by GC-MS.

-

Once the reaction is complete, cool to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Caption: General catalytic cycle for cross-coupling.

Experimental Workflow for Ligand Evaluation

Caption: Workflow for new ligand evaluation.

Conclusion

While specific data for this compound in palladium-catalyzed cross-coupling is limited, the provided protocols and data for analogous bulky phosphine ligands offer a robust starting point for its evaluation. Researchers are encouraged to use these methodologies to screen and optimize reaction conditions for this and other novel phosphinate ligands. The continued development of new ligands is crucial for expanding the scope and efficiency of these powerful synthetic transformations, with significant implications for the fields of drug discovery and materials science.

References

- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 12. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols for Methyl Dibutylphosphinate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of methyl dibutylphosphinate as a pre-ligand in Suzuki-Miyaura cross-coupling reactions. This compound, an air-stable and easy-to-handle compound, can serve as a precursor to the active, electron-rich dibutylmethylphosphine ligand in situ. This protocol is designed to be applicable for a range of drug discovery and development applications, particularly for the synthesis of biaryl and heteroaryl compounds. Included are methodologies for the synthesis of the pre-ligand and its application in catalytic cross-coupling, alongside representative data and procedural diagrams.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The efficacy of this palladium-catalyzed reaction is highly dependent on the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. While numerous phosphine ligands have been developed, many are sensitive to air and moisture, requiring handling under inert conditions.

Phosphine oxides and related phosphinates have emerged as robust, air-stable pre-ligands. These compounds are reduced in situ to the corresponding phosphines, which are the active ligands in the catalytic cycle. This approach simplifies experimental setup and handling. This compound is presented here as a cost-effective and accessible pre-ligand that generates the bulky and electron-rich dibutylmethylphosphine, a type of ligand known to be effective for the coupling of a wide range of substrates, including challenging aryl chlorides.

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction with dibutylphosphinic chloride. This method provides a straightforward route to the desired product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with dibutylphosphinic chloride (1.0 eq) and anhydrous tetrahydrofuran (THF, 5 mL per mmol of dibutylphosphinic chloride).

-

Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium chloride in THF (typically 3 M, 1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL per mmol of dibutylphosphinic chloride). The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Protocol

The following is a general protocol for the Suzuki-Miyaura cross-coupling of aryl halides with arylboronic acids using this compound as a pre-ligand.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk tube or vial is added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

-

Addition of Base and Solvent: Potassium phosphate (K₃PO₄, 2.0 mmol) is added, and the vessel is sealed with a septum. The atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times. Anhydrous toluene (4 mL) and water (0.4 mL) are then added via syringe.

-

Reaction Conditions: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for 12-24 hours. The reaction progress should be monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (10 mL). The mixture is then filtered through a pad of celite, and the filtrate is washed with water (2 x 10 mL) and brine (10 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following tables summarize representative yields for the Suzuki-Miyaura coupling of various aryl halides and arylboronic acids using the described protocol.

| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |

| 2 | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 92 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Formylphenylboronic acid | 4'-Fluoro-[1,1'-biphenyl]-4-carbaldehyde | 88 |

| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | 2-(3-Methoxyphenyl)pyridine | 91 |

| 5 | 4-Bromoacetophenone | Naphthalene-1-boronic acid | 1-(4-(Naphthalen-1-yl)phenyl)ethan-1-one | 85 |

Table 1: Coupling of Various Aryl Halides with Arylboronic Acids.

| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2 | 4 | 100 | 12 | 95 |

| 2 | 1 | 2 | 100 | 18 | 91 |

| 3 | 2 | 4 | 80 | 24 | 85 |

| 4 | 1 | 2 | 110 | 12 | 93 |

Table 2: Optimization of Reaction Conditions for the Coupling of 4-Bromotoluene and Phenylboronic Acid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Application of Methyl Dibutylphosphinate in Homogeneous Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dibutylphosphinate, a member of the phosphinite class of organophosphorus compounds, holds potential as a ligand in homogeneous catalysis. While direct literature on the catalytic applications of this compound is limited, the broader class of alkyl phosphinites has been utilized in various transition metal-catalyzed reactions. This document provides an overview of the potential applications of this compound, drawing parallels from the established catalytic activity of structurally related phosphinite ligands. The information herein is intended to serve as a foundational guide for researchers exploring the use of this compound and similar phosphinites in the development of novel catalytic systems.

The general structure of an alkyl phosphinite, R'P(OR)₂, features a phosphorus(III) center bonded to two alkyl/aryl groups and one alkoxy group. This combination of substituents allows for the tuning of both steric and electronic properties of the ligand, which in turn influences the activity, selectivity, and stability of the corresponding metal catalyst.

Synthesis of Alkyl Phosphinites

A general and common method for the synthesis of alkyl phosphinites, such as this compound, involves the reaction of a chlorophosphine with an alcohol in the presence of a base. The base is necessary to neutralize the hydrogen chloride that is formed as a byproduct.

General Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of an alkyl phosphinite from a dialkylchlorophosphine and an alcohol.

Materials:

-

Dibutylchlorophosphine

-

Methanol

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of dibutylchlorophosphine in anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of methanol and triethylamine in anhydrous diethyl ether.

-

Add the methanol/triethylamine solution dropwise to the stirred solution of dibutylchlorophosphine over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filter the reaction mixture under inert atmosphere to remove the salt.

-

Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.